四异丙基溴甲烷二膦酸酯

描述

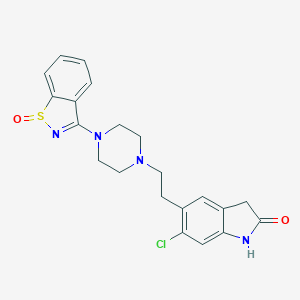

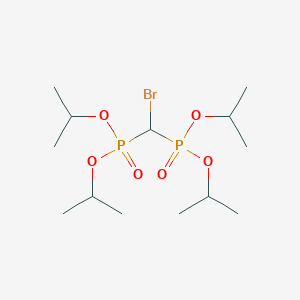

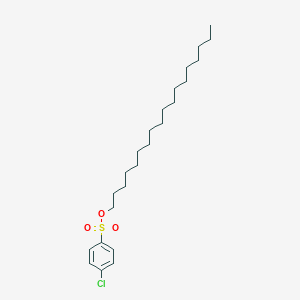

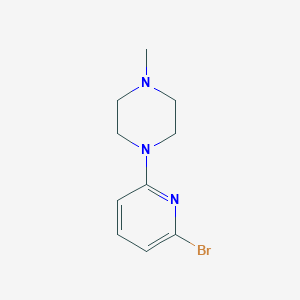

Tetraisopropyl bromomethanediphosphonate is a compound that falls within the category of bisphosphonates, which are characterized by a P-C-P moiety. Bisphosphonates are known for their pharmacological importance, particularly in the treatment of bone disorders due to their affinity for calcium ions and their ability to inhibit bone resorption. The synthesis and study of such compounds are of significant interest in the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related bisphosphonates often involves the use of synthetic intermediates like tetraethyl vinylidenebisphosphonate, which can undergo various reactions to yield highly functionalized bisphosphonate compounds. For instance, tetraethyl vinylidenebisphosphonate can react with organometallic reagents, amines, mercaptans, and alcohols through Michael addition reactions. It can also participate in cycloaddition reactions such as Diels–Alder and 1,3-dipolar cycloadditions, leading to the formation of rings containing the bisphosphonic unit .

Another approach to synthesizing polyphosphonic acids involves the reaction of tetraisopropyl methylenediphosphonate salts with diisopropyl n-bromoalkanephosphonates, followed by hydrolysis to yield the corresponding phosphonic acids .

Molecular Structure Analysis

The molecular structure of tetraisopropyl 2-(alkyl-dihalostannyl)ethane 1,1-diphosphonates, which are closely related to tetraisopropyl bromomethanediphosphonate, has been studied both in solution and in the solid state. For example, the solid-state structure of one such compound was found to be dimeric due to intermolecular interactions between the phosphonyl group and a tin atom of a neighboring molecule. In nonpolar solvents, these compounds exhibit a temperature and concentration-dependent monomer-dimer equilibrium .

Chemical Reactions Analysis

The reactivity of bisphosphonates like tetraisopropyl bromomethanediphosphonate is not detailed in the provided papers. However, bisphosphonates in general are known to undergo various chemical reactions, including those mentioned above for tetraethyl vinylidenebisphosphonate. These reactions are crucial for the synthesis of diverse bisphosphonate derivatives with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraisopropyl bromomethanediphosphonate are not explicitly discussed in the provided papers. However, bisphosphonates typically exhibit high affinity for bone mineral due to their P-C-P structure, which allows them to bind to hydroxyapatite in bone. This property is fundamental to their action as bone resorption inhibitors. The solubility and stability of bisphosphonates can vary depending on their specific structure and substituents, which in turn affects their pharmacokinetics and bioavailability .

科学研究应用

1. 在聚合物化学中

- 在创建微孔聚合物网络的背景下,研究了四异丙基溴甲烷二膦酸酯。这些网络,像由四苯甲烷形成的那些,可以具有高比表面积,在催化剂、超酸和有机金属化合物制备中很有用(Fischer, Schmidt, Strauch, & Thomas, 2013)。

2. 在材料科学中

- 关于哌嗪膦酸酯衍生物在棉织物上的研究对阻燃应用具有重要意义。研究了四异丙基溴甲烷二膦酸酯的衍生物,以了解它们在织物上的热降解机制,揭示了它们在增强防火性能方面的潜力(Nguyen, Chang, Condon, Thomas, & Azadi, 2014)。

3. 在超分子化学中

- 该分子在构建超分子网络中发挥作用,特别是在阴离子氢键网络中。研究显示其在创建用于阳离子和中性客体包含的多孔结构方面的实用性,为分子材料设计提供了新策略(Malek, Maris, Simard, & Wuest, 2005)。

4. 在合成化学中

- 它在合成新的多膦酸中起着关键作用,为包括在配位化学中作为配体和作为潜在的生物活性化合物在内的多样化化学应用做出贡献(Viornery, Péchy, Boegli, Aronsson, Descouts, & Grätzel, 2002)。

5. 在生物医学研究中

- 尽管与四异丙基溴甲烷二膦酸酯不直接相关,但对双膦酸盐及其在治疗骨坏死等医学应用方面的研究提供了对膦酸盐及其潜在生物医学应用类别的洞察(Zhao et al., 2020)。

安全和危害

属性

IUPAC Name |

2-[[bromo-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29BrO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQHSDNPIIUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29BrO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541829 | |

| Record name | Tetrapropan-2-yl (bromomethylene)bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraisopropyl Bromomethanediphosphonate | |

CAS RN |

10596-20-0 | |

| Record name | Tetrapropan-2-yl (bromomethylene)bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)

![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)